2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-5-[(phenylsulfonyl)methyl]-1H-imidazole
Overview
Description
The compound “2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-5-[(phenylsulfonyl)methyl]-1H-imidazole” is a unique chemical with the linear formula C11H11Cl3N2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The molecular weight of this compound is 309.647 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and toxicity, are not provided in the available resources . Further experimental analysis may be needed to determine these properties.Scientific Research Applications
Antiprotozoal Activity : A study by Pérez‐Villanueva et al. (2013) synthesized derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, revealing strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing better effectiveness than metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).
Spectroscopic and Computational Analysis : Kotan et al. (2020) conducted a study on a similar compound, 2-[(2-Sulfanyl-1H-benzimidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, characterized using IR, NMR spectroscopy, and DFT/B3LYP calculations. This research highlights the compound's potential in advanced chemical analysis and material science (Kotan et al., 2020).
Antibacterial and Antifungal Activity : Research by Anisetti and Reddy (2012) on analogs of 2-sulfanyl-1H-benzimidazole-5-yl-3,4-dihydro-4-quinolinones showcased significant antibacterial and antifungal properties. This points to the compound's potential in developing new antimicrobial agents (Anisetti & Reddy, 2012).
Synthesis of Related Compounds : Moosavi‐Zare et al. (2013) described the use of disulfonic acid imidazolium chloroaluminate for the synthesis of related compounds, demonstrating the compound's utility in facilitating chemical reactions (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis : A study by Crozet et al. (2002) analyzed the molecular structure of a related compound, highlighting its stability and interactions within crystals. This contributes to our understanding of the compound's structural characteristics (Crozet et al., 2002).
Leishmanicidal Evaluation : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives, showing potent antileishmanial activity. This points to the compound's role in developing treatments for leishmaniasis (Rodriguez et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]-1-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S2/c1-22-13(12-26(23,24)14-6-3-2-4-7-14)10-21-18(22)25-11-15-16(19)8-5-9-17(15)20/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJVVLDAGHGUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=C(C=CC=C2Cl)Cl)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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